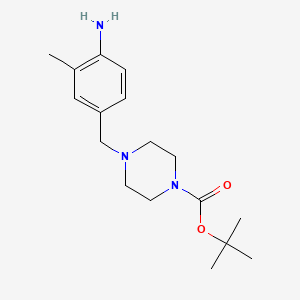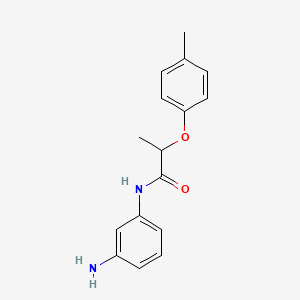![molecular formula C16H27NO2 B3155419 4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol CAS No. 799260-50-7](/img/structure/B3155419.png)
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol
Descripción general
Descripción
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol is a biochemical compound with the molecular formula C16H27NO2 and a molecular weight of 265.39 . This compound is primarily used in proteomics research and is known for its unique structure, which includes an isopropoxy group and a propylamino group attached to a phenol ring .
Análisis De Reacciones Químicas
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenol ring, leading to the formation of quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol is primarily used in proteomics research. It is utilized to study protein interactions, modifications, and functions. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used to investigate the effects of various modifications on biological activity and protein function .
Mecanismo De Acción
The mechanism of action of 4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy and propylamino groups can interact with active sites or binding pockets, leading to changes in the activity or function of the target molecules. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparación Con Compuestos Similares
Similar compounds to 4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol include other phenol derivatives with different substituents. For example:
4-[3-(3-Methoxy-propylamino)-butyl]-phenol: This compound has a methoxy group instead of an isopropoxy group.
4-[3-(3-Ethoxy-propylamino)-butyl]-phenol: This compound has an ethoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific substituents, which can lead to different chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
4-[3-(3-propan-2-yloxypropylamino)butyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-13(2)19-12-4-11-17-14(3)5-6-15-7-9-16(18)10-8-15/h7-10,13-14,17-18H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSARTJNMIHTUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(C)CCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3155425.png)


